molecular formula C13H20O B14240836 Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- CAS No. 444725-06-8

Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)-

Cat. No.: B14240836
CAS No.: 444725-06-8
M. Wt: 192.30 g/mol
InChI Key: FBROVHUPLAFCHT-UHFFFAOYSA-N
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Description

Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- is a chemical compound with the molecular formula C12H18O It is known for its unique structure, which includes a cyclopropyl group and a cyclohexenyl group with three methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- typically involves the reaction of cyclopropyl ketone with 2,6,6-trimethyl-3-cyclohexen-1-yl derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- include:

  • 3-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-propenal
  • 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
  • β-Methylionone

Uniqueness

What sets Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

444725-06-8

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

cyclopropyl-(2,6,6-trimethylcyclohex-3-en-1-yl)methanone

InChI

InChI=1S/C13H20O/c1-9-5-4-8-13(2,3)11(9)12(14)10-6-7-10/h4-5,9-11H,6-8H2,1-3H3

InChI Key

FBROVHUPLAFCHT-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC(C1C(=O)C2CC2)(C)C

Origin of Product

United States

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